1-(2-Cyanobenzyl)piperazine
Overview
Description
1-(2-Cyanobenzyl)piperazine is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1-(2-Cyanobenzyl)piperazine, also known as 2-(piperazin-1-ylmethyl)benzonitrile, is a derivative of piperazine . Piperazine derivatives have been found to exhibit potent antagonistic activities against the CCR5 receptor . The CCR5 receptor is a G protein-coupled receptor (GPCR) for the β-chemokines MIP-1α, MIP-1β, and RANTES . It is also a primary co-receptor with CD4 for macrophage-tropic (M-tropic or R5) HIV-1 viruses .
Mode of Action
The mode of action of piperazine derivatives, including this compound, involves binding directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
Given its antagonistic activity against the ccr5 receptor, it is likely that it affects the signaling pathways associated with this receptor .
Pharmacokinetics
Piperazine compounds are generally known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
The result of the action of this compound is likely to be the inhibition of the CCR5 receptor, leading to the prevention of HIV-1 entry into cells . This could potentially lead to a decrease in HIV-1 viral load in patients.
Biochemical Analysis
Cellular Effects
For instance, some piperazine derivatives have been found to induce apoptosis in cancer cells
Molecular Mechanism
Piperazine compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression
Dosage Effects in Animal Models
The effects of 1-(2-Cyanobenzyl)piperazine at different dosages in animal models are not yet fully known. Studies on similar compounds suggest that dosage can significantly influence the effects observed
Properties
IUPAC Name |
2-(piperazin-1-ylmethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-9-11-3-1-2-4-12(11)10-15-7-5-14-6-8-15/h1-4,14H,5-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUNFWADPIWIAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588102 | |
Record name | 2-[(Piperazin-1-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174609-74-6 | |
Record name | 2-[(Piperazin-1-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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